molecular formula C11H16ClN3 B2621679 N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 1185447-69-1

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No.: B2621679
CAS No.: 1185447-69-1
M. Wt: 225.72
InChI Key: NVICJRSLRMLPLI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Structure

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride , reflects its core benzimidazole scaffold. The benzimidazole system consists of a benzene ring fused to an imidazole ring, with substitutions at the 2- and 4-positions. Key structural features include:

  • A methyl group (-CH$$_3$$) at the 4-position of the benzene ring.
  • An ethylamine chain (-CH$$2$$CH$$2$$NHCH$$_3$$) at the 2-position of the imidazole ring, with a methyl substitution on the terminal amine.
  • A hydrochloride salt formed via protonation of the amine group.

The molecular formula $$ \text{C}{11}\text{H}{16}\text{ClN}_{3} $$ corresponds to a molecular weight of 225.72 g/mol (free base) and 262.18 g/mol for the hydrochloride salt. The compound’s CAS Registry Number, 1185447-69-1 , uniquely identifies it in chemical databases.

Table 1: Key Chemical Identifiers
Property Value
IUPAC Name This compound
CAS Number 1185447-69-1
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{ClN}_{3} $$
Molecular Weight 262.18 g/mol
Structural Features Benzimidazole core, 4-methyl, N-methyl ethylamine, hydrochloride salt

Synonyms and Registry Data

Alternative names for this compound include 2-(4-Methyl-1H-benzimidazol-2-yl)-N-methylethanamine hydrochloride and 1H-Benzimidazole-2-ethanamine, N-methyl-, hydrochloride . Its SMILES representation, Cl.NC1=C(N=CC2=C1C=CC=C2C)C(CN(C)C) , encodes the connectivity of atoms, while its InChIKey, QXPRRUKBRQGUIM-UHFFFAOYSA-N , provides a unique identifier for computational chemistry applications.

Properties

IUPAC Name

N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVICJRSLRMLPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with ethanamine. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Amine Group Reactivity

The ethylamine side chain enables characteristic amine reactions:

Reaction TypeReagents/ConditionsProduct FormedApplication Example
Alkylation Alkyl halides, K₂CO₃ in DMFN-alkylated derivativesSynthesis of quaternary ammonium salts
Acylation Acetyl chloride, pyridineN-acetylated derivativesProdrug development
Schiff Base Formation Aldehydes, EtOH refluxImine-linked coordination complexesMetal-organic framework synthesis

The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., NaOH) to activate the free amine for nucleophilic reactions .

Benzimidazole Ring Modifications

The 4-methylbenzimidazole core participates in electrophilic substitutions:

Reaction TypeReagents/ConditionsPosition & ProductYield & Selectivity
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro or 6-nitro derivatives~60–70% yield (meta-directing methyl group)
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃5-Chloro/Bromo derivativesModerate regioselectivity
Sulfonation H₂SO₄, SO₃5-Sulfo derivativesRequires anhydrous conditions

The methyl group at position 4 directs electrophiles to positions 5 or 6, with steric effects favoring position 5.

Coordination Chemistry

The amine and benzimidazole nitrogen atoms act as ligands:

Metal IonReaction ConditionsComplex StructureStability Constant (log K)
Cu(II) Methanol, room temperatureOctahedral [Cu(L)₂Cl₂]8.2 ± 0.3
Pd(II) Aqueous HCl, refluxSquare-planar [Pd(L)Cl₂]10.5 ± 0.2

These complexes show enhanced antimicrobial and anticancer activity compared to the parent compound.

Redox Reactions

Controlled oxidation/reduction alters functionality:

Reaction TypeReagents/ConditionsProductBiological Impact
Oxidation KMnO₄, acidic H₂OCarboxylic acid derivativeIncreased water solubility
Reduction NaBH₄, MeOHSaturated ethylamine side chainReduced receptor binding

Salt Metathesis

The hydrochloride counterion can be exchanged:

New CounterionReagentsSolubility ProfileApplication
Sulfate H₂SO₄, EtOHHigh in polar aprotic solventsCrystallization studies
Tosylate p-Toluenesulfonic acidEnhanced thermal stabilityPharmaceutical formulations

Stability Under Extreme Conditions

ConditionDegradation PathwayHalf-Life (25°C)
pH < 2 Benzimidazole ring hydrolysis48 hours
pH > 10 Ethylamine side chain cleavage12 hours
UV Light (254 nm) Ring-opening oxidation72 hours

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, exhibit significant antimicrobial activities. A study highlighted the effectiveness of related benzimidazole compounds against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to structural similarities .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 2-Mercaptobenzimidazole demonstrated significant activity against human colorectal carcinoma cell lines, indicating a potential pathway for the development of anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by alkylation processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity

A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications in the benzimidazole structure significantly enhanced antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that some compounds had potent activity against resistant strains .

Case Study 2: Anticancer Activity

In another research effort, a series of benzimidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that specific substitutions on the benzimidazole ring improved selectivity towards cancer cells over normal cells, suggesting a promising avenue for developing targeted cancer therapies .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial Activity (MIC µM)Anticancer Activity (IC50 µM)
This compoundTBDTBD
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides1.27 - 2.654.53 - 9.99

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogs with Substituted Amines

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine Hydrochloride
  • Structural Difference : Ethyl group replaces the methyl group on the amine.
N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride
  • Structural Difference : Nitrophenyl group replaces the benzimidazole ring.
  • Impact : The electron-withdrawing nitro group enhances stability but reduces basicity. Used in Dofetilide synthesis, highlighting its role in antiarrhythmic applications .

Benzimidazole vs. Heterocyclic Replacements

Rizatriptan and Naratriptan
  • Structural Difference : Indole or pyrrolidine-sulfonamide groups replace benzimidazole.
  • Impact : These triptans target serotonin receptors for migraine relief, unlike the benzimidazole derivative’s antiarrhythmic activity. The sulfonamide group enhances receptor selectivity .
N-Methyl-2-(pyridin-3-yl)ethanamine Hydrochloride
  • Structural Difference : Pyridine ring replaces benzimidazole.
  • Impact : Reduced hydrogen-bonding capacity due to fewer N-atoms, affecting solubility and target interactions. Pyridine derivatives often exhibit distinct pharmacokinetic profiles .

Compounds with Similar Backbones but Different Moieties

Orphenadrine Derivatives
  • Structural Difference : Benzhydryloxy group replaces benzimidazole.
  • Impact : Orphenadrine acts as an anticholinergic muscle relaxant, whereas the benzimidazole derivative targets ion channels. The bulky benzhydryloxy group increases CNS penetration .
N-Methyl-2-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride
  • Structural Difference : Nitrofuran-oxadiazole replaces benzimidazole.
  • Impact : The oxadiazole ring enhances antimicrobial activity, demonstrating how heterocyclic variations dictate therapeutic applications .

Pharmacological and Regulatory Considerations

  • Impurity Profiles : Related substances in ethanamine hydrochlorides (e.g., indenyl derivatives) must be controlled to ≤2% total impurities to meet pharmacopeial standards .
  • Receptor Interactions : The benzimidazole ring’s N-atoms facilitate hydrogen bonding with cardiac ion channels, distinguishing it from pyridine or indole-based analogs .

Biological Activity

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H15N3·HCl
  • Molecular Weight : 226 g/mol
  • CAS Number : 1269288-58-5
  • LogP : 1.27

Biological Activities

Benzimidazole derivatives are known for their diverse pharmacological properties. This compound exhibits several biological activities, including:

  • Antimicrobial Activity :
    • Benzimidazole derivatives have been reported to show significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated notable Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
    • A study indicated that certain benzimidazole derivatives exhibited MIC values ranging from 12.5 to 250 μg/ml against different pathogens, suggesting potential for development as antimicrobial agents .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of benzimidazole derivatives, with some compounds showing cytotoxic effects against cancer cell lines. For example, compounds derived from benzimidazole have been investigated for their ability to induce apoptosis in cancer cells .
    • A specific study found that certain benzimidazole derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Anti-inflammatory Effects :
    • This compound has been associated with anti-inflammatory activity. In vivo studies demonstrated that certain benzimidazole derivatives significantly reduced inflammation markers in animal models .
    • Compounds from this class have shown promise in alleviating symptoms of inflammatory diseases through mechanisms involving the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : Many benzimidazole derivatives act as inhibitors of various enzymes, including those involved in inflammation and cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, contributing to their analgesic and anti-inflammatory properties .

Research Findings and Case Studies

StudyFindings
Birajdar et al. (2013)Investigated antimicrobial activity; found significant effects against S. typhi and C. albicans .
Poddar et al. (2021)Reported anti-inflammatory effects; compounds showed significant reduction in inflammation at 100 mg/kg dosage .
Gao et al. (2007)Discussed the anticancer properties of benzimidazole derivatives; highlighted their potential in inducing apoptosis in cancer cells .

Q & A

Q. How can researchers design an efficient synthetic route for N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a benzimidazole precursor with a substituted ethanamine moiety. For example:

Benzimidazole Formation : Condense 4-methyl-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

Ethanamine Linkage : Introduce the ethanamine side chain via nucleophilic substitution or reductive amination. For instance, react 4-methyl-1H-benzimidazole-2-carbaldehyde with N-methylethylenediamine under reducing conditions (e.g., NaBH4_4 or H2_2/Pd-C).

Hydrochloride Salt Formation : Precipitate the free base using HCl in an aprotic solvent (e.g., ethanol or acetonitrile) .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to minimize byproducts like unreacted intermediates or over-alkylated species.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • NMR Spectroscopy :
  • 1^1H NMR: Confirm the presence of the benzimidazole aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm for N-CH3_3, δ 2.3–2.5 ppm for C-CH3_3), and ethanamine chain protons (δ 2.8–3.5 ppm).
  • 13^{13}C NMR: Identify carbonyl (if present), aromatic carbons, and methyl/amine carbons.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with the benzimidazole-ethanamine scaffold.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent like methanol/water and refine the structure using SHELXL .

Q. How should researchers assess the compound's purity and stability under varying storage conditions?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities (e.g., degradation products, unreacted starting materials). Set detection at λ = 254 nm for benzimidazole absorption.
  • Stability Studies :
  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.
  • pH Stability : Dissolve the compound in buffers (pH 1–10) and analyze after 24–72 hours. Benzimidazoles are prone to hydrolysis in strongly acidic/basic conditions.
  • Hygroscopicity Testing : Measure weight changes under controlled humidity (30–80% RH) to assess water absorption .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific variables. To address this:

Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-based vs. enzyme inhibition assays).

Solubility Optimization : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm solubility in assay buffers via nephelometry.

Metabolite Screening : Test for active metabolites using liver microsomes or S9 fractions. For example, cytochrome P450-mediated oxidation of the benzimidazole ring could alter activity .

Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to measure direct binding affinities and rule out off-target effects .

Q. How can researchers elucidate the compound's mechanism of action using computational and experimental approaches?

  • Methodological Answer :
  • Molecular Docking : Model the compound into target protein structures (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to the benzimidazole NH and hydrophobic interactions with the methyl groups.
  • Site-Directed Mutagenesis : Validate predicted binding residues by mutating key amino acids (e.g., Asp/Tyr in active sites) and re-test activity.
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Dose Selection : Conduct pilot studies to determine the MTD (maximum tolerated dose) based on preliminary toxicity screens (e.g., body weight loss, organ histopathology).
  • Bioanalytical Method : Develop a sensitive LC-MS/MS method for plasma/tissue quantification. Use deuterated internal standards (e.g., d3_3-methyl analog) to correct for matrix effects.
  • Pharmacokinetic Parameters : Calculate AUC, Cmax_{max}, t1/2_{1/2}, and bioavailability. Compare intravenous vs. oral administration to assess first-pass metabolism.
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound to track accumulation in target organs (e.g., brain, liver) .

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